

Anthracen-9-ol: A Comprehensive Technical Guide on its Discovery and History

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: anthracen-9-ol

Cat. No.: B1215400

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthracen-9-ol, also known as 9-anthranol or 9-hydroxyanthracene, is a polycyclic aromatic hydrocarbon of significant interest in organic chemistry. While its history is intrinsically linked to its more stable keto tautomer, anthrone, the study of **anthracen-9-ol** has been pivotal in understanding the principles of tautomerism. This technical guide provides an in-depth exploration of the discovery, history, chemical properties, and synthesis of **anthracen-9-ol**, tailored for professionals in research and drug development.

Historical Context and Discovery

The history of **anthracen-9-ol** is not marked by a single, dramatic discovery but rather by the gradual unraveling of its relationship with anthrone. Anthracene itself was first isolated from coal tar in 1832, and its derivatives quickly became foundational materials for the burgeoning synthetic dye industry.

The true understanding of **anthracen-9-ol** emerged from the study of keto-enol tautomerism, a concept that describes the chemical equilibrium between a carbonyl compound (the keto form) and its corresponding enol form (an alcohol adjacent to a double bond). While the keto form, anthrone, is the more stable and thus more commonly isolated tautomer, the existence and role of the enol form, **anthracen-9-ol**, were crucial for explaining the reactivity of anthrone.

A landmark in the history of **anthracen-9-ol** was the work of German chemist Kurt H. Meyer in the early 20th century. In 1911, Meyer published a detailed study on the tautomerism of anthrone and provided a definitive method for the preparation of **anthracen-9-ol**. His work established that the interconversion between the two forms is a dynamic equilibrium and laid the groundwork for quantitative studies of this phenomenon. This research was instrumental in solidifying the broader theory of keto-enol tautomerism in organic chemistry.

Early applications of **anthracen-9-ol** were primarily as an intermediate in the synthesis of other anthracene derivatives, including various dyes and pigments. Its ability to undergo specific chemical reactions, distinct from its keto tautomer, made it a valuable, albeit transient, building block in organic synthesis.

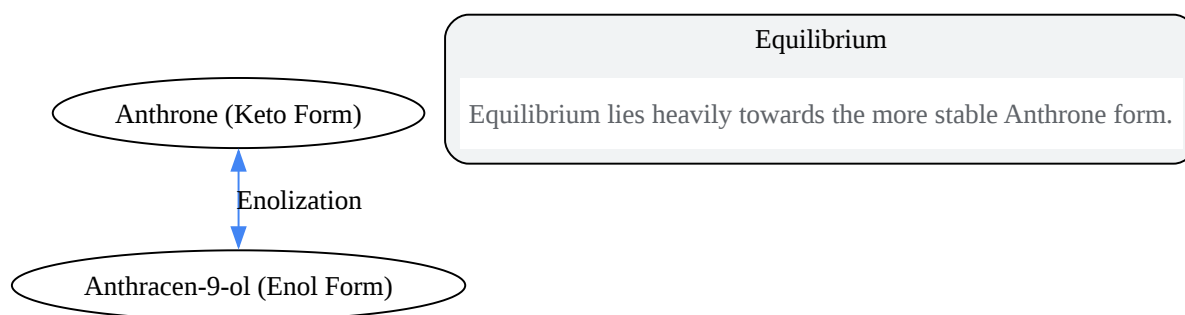
Physicochemical Properties

Anthracen-9-ol is a crystalline solid that exhibits distinct physical and chemical properties. A summary of its key quantitative data is presented in the table below.

Property	Value	Reference
Molecular Formula	C ₁₄ H ₁₀ O	[1]
Molecular Weight	194.23 g/mol	[1]
Melting Point	120 °C (if bath is preheated to 110 °C); 152 °C (if bath is cold at start)	
Appearance	White to light yellow needles or crystals	[2]
Solubility	Soluble in most organic solvents, exhibiting a blue fluorescence. Insoluble in water.	[2]
Stability	The solid is relatively stable when kept dry. In solution, it rapidly converts to its more stable tautomer, anthrone.	[2]

Tautomerism with Anthrone

The most critical chemical characteristic of **anthracen-9-ol** is its tautomeric relationship with anthrone. The equilibrium between the keto (anthrone) and enol (**anthracen-9-ol**) forms is a dynamic process that can be influenced by factors such as solvent polarity and pH. In most solutions, the equilibrium heavily favors the more stable anthrone form.



[Click to download full resolution via product page](#)

Experimental Protocols

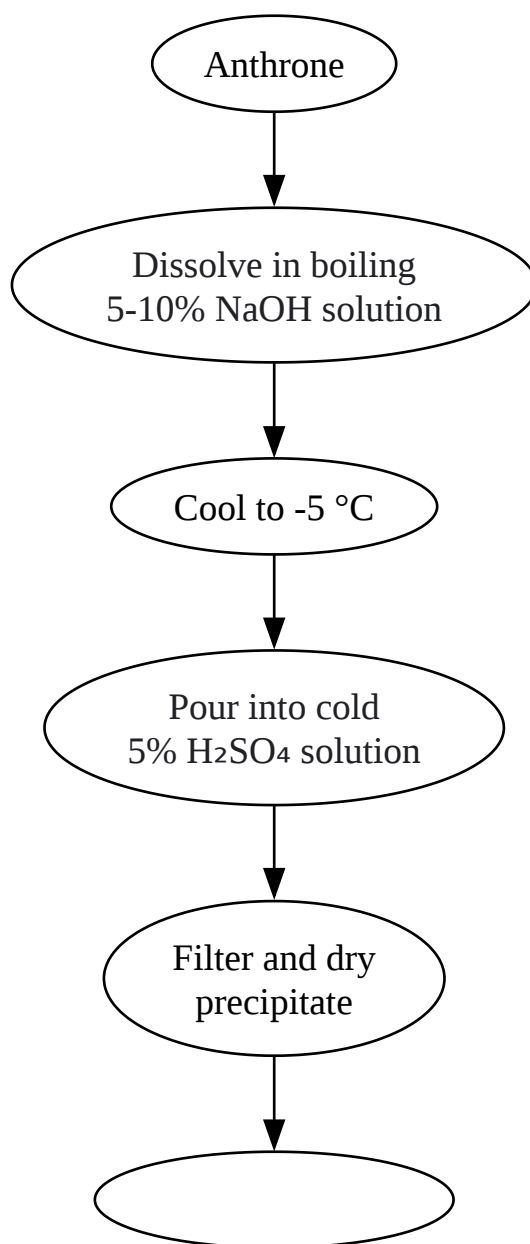
Historical Synthesis: The Meyer Method (1911)

This method, pivotal in the historical characterization of **anthracen-9-ol**, involves the conversion of the more stable anthrone to its enol form.

Methodology:

- **Dissolution:** Dissolve anthrone in a 5-10% aqueous solution of sodium hydroxide (NaOH) by boiling. This step deprotonates the anthrone to form the enolate anion.
- **Cooling:** Rapidly cool the solution to approximately -5 °C. This slows the rate of tautomerization back to the keto form.
- **Acidification:** Pour the cold alkaline solution into a cooled 5% solution of sulfuric acid (H₂SO₄). The rapid protonation of the enolate anion in the cold acidic solution favors the formation of the less stable enol tautomer, **anthracen-9-ol**.

- Isolation: The precipitated **anthracen-9-ol** is then quickly filtered, washed with cold water, and dried under vacuum in the absence of light.



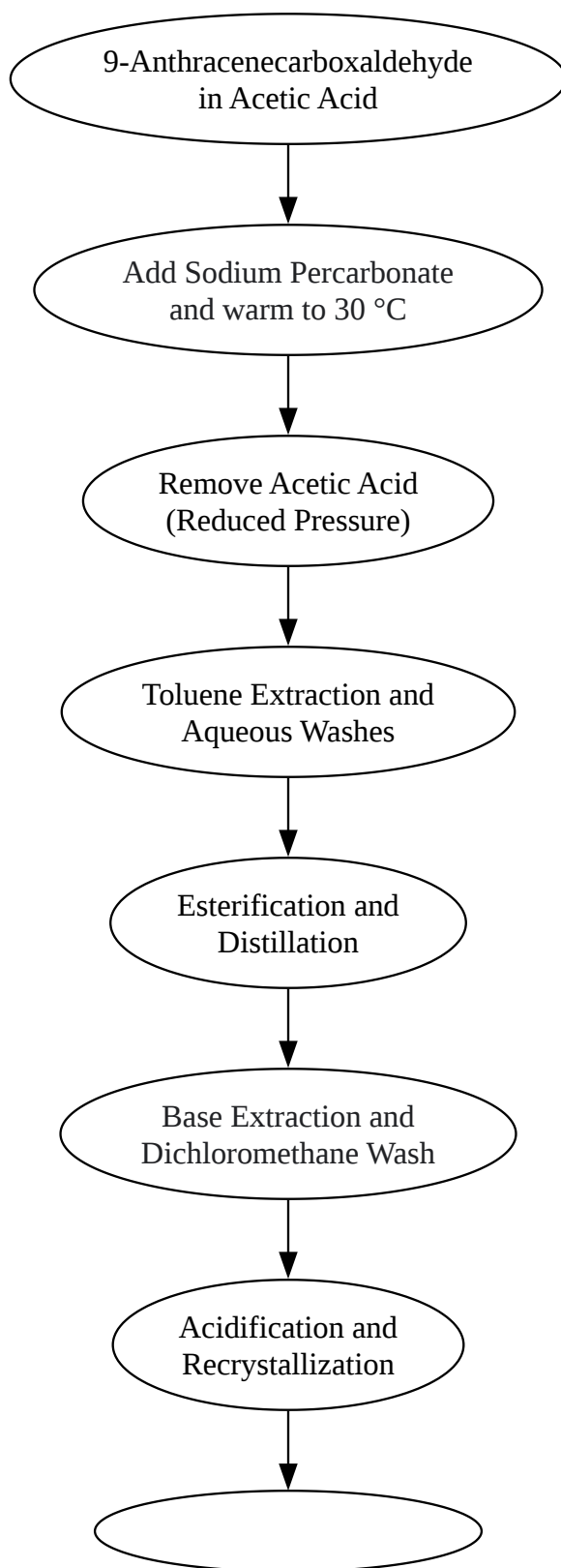
[Click to download full resolution via product page](#)

Modern Synthesis from 9-Anthracenecarboxaldehyde

A contemporary and efficient method for the synthesis of **anthracen-9-ol** starts from 9-anthracenecarboxaldehyde.

Methodology:

- Initial Mixture: In a round-bottomed flask equipped with a stirrer and thermometer, add 20.00 g of 9-anthracenecarboxaldehyde to 200 mL of acetic acid. Stir the mixture for 15 minutes.
- Oxidation: Slowly add 45.68 g of sodium percarbonate at room temperature. After the addition is complete, raise the temperature to 30 °C and continue stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC) using a 4:1 mixture of n-hexane and ethyl acetate as the eluent.
- Work-up:
 - Upon completion, remove the acetic acid by distillation under reduced pressure.
 - Add 200 mL of toluene to the concentrated residue.
 - Wash the toluene layer sequentially with 100 mL of water, 100 mL of 10% sodium thiosulfate solution, and 100 mL of 10% sodium hydroxide solution.
- Purification:
 - Add 22.75 g of methanol and 0.65 g of sulfuric acid to the toluene layer. Remove the resulting methyl formate and excess methanol by distillation at atmospheric pressure.
 - Add 82.47 g of 10% sodium hydroxide solution to the toluene layer and stir at room temperature.
 - Separate the aqueous and organic layers. Wash the basic aqueous layer several times with 20 mL portions of dichloromethane to remove impurities.
 - Adjust the pH of the basic aqueous layer to slightly acidic with concentrated sulfuric acid.
- Final Product: Filter the resulting reddish powder and recrystallize from toluene to obtain pure **anthracen-9-ol**. This method typically yields a product with a purity of over 99%.



[Click to download full resolution via product page](#)

Chemical Reactions and Applications in Drug Development

Anthracen-9-ol, as the enol tautomer, undergoes reactions characteristic of both phenols and electron-rich aromatic systems. Its primary utility in research and development stems from its role as a reactive intermediate.

- **Diels-Alder Reactions:** The central ring of **anthracen-9-ol** can act as a diene in Diels-Alder reactions, providing a pathway to complex polycyclic structures. This is a valuable tool in the synthesis of novel molecular scaffolds for drug discovery.[3]
- **Electrophilic Substitution:** The hydroxyl group activates the anthracene ring system, making it susceptible to electrophilic substitution at positions ortho and para to the hydroxyl group.
- **Precursor to Derivatives:** **Anthracen-9-ol** serves as a precursor for the synthesis of various anthracene derivatives.[4] The hydroxyl group can be alkylated, acylated, or otherwise modified to introduce different functionalities. These derivatives have been investigated for a range of applications, including as fluorescent probes and in materials science.[5][6] Some anthracene derivatives have shown potential as anticancer agents and neuroprotective agents.[7][8]

Conclusion

The discovery and history of **anthracen-9-ol** are a compelling chapter in the development of organic chemistry, particularly in the understanding of tautomerism. While its existence is often overshadowed by its more stable keto form, anthrone, **anthracen-9-ol** remains a compound of interest for its unique reactivity and synthetic potential. For researchers and professionals in drug development, a thorough understanding of its properties and synthesis provides a valuable tool for the design and creation of novel and complex molecular architectures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Anthranol | C₁₄H₁₀O | CID 10731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Anthracene - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. nbinnno.com [nbinnno.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. New 1,4-anthracene-9,10-dione derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Anthracen-9-ol: A Comprehensive Technical Guide on its Discovery and History]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1215400#discovery-and-history-of-anthracen-9-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com